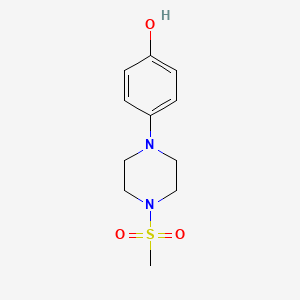
4-(4-(メチルスルホニル)ピペラジン-1-イル)フェノール
概要
説明
The compound 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their applications in various therapeutic areas, including antipsychotic agents and potential treatments for cancer through boron neutron capture therapy .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions with careful consideration of regioselectivity and functional group compatibility. For instance, the synthesis of an o-carboranyl derivative of a related piperazine compound was achieved through a sequence of reactions starting from 3-(p-cyanophenoxy)-1-propyne, followed by the introduction of decaborane, transformation into an imidate, and subsequent coupling reactions . Similarly, the synthesis of various quinolone-3-carbaldehyde derivatives featuring a piperazinyl moiety was reported, with characterization by spectroscopic methods and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with the potential for various conformations and intermolecular interactions. X-ray diffraction analysis has been used to determine the crystal structures of such compounds, revealing features like chair conformations of the piperazine ring and the presence of hydrogen bonds and π-π stacking interactions . These structural details are crucial for understanding the compound's reactivity and potential binding modes in biological systems.
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions, including electrochemical oxidation and Michael addition reactions. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the synthesis of bisindolyl-p-quinone derivatives, with unique regioselectivity observed in the process . These reactions are important for the functionalization of the piperazine ring and the creation of diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the formation of a 2:1 complex between 4-methylphenol and piperazine, as evidenced by X-ray diffraction and NMR spectroscopy, indicates the role of hydrogen bonding in the compound's behavior . Additionally, the formation of supramolecular frameworks through hydrogen bonding and π-π interactions can affect the solubility, stability, and reactivity of these compounds .
科学的研究の応用
化学研究
この化合物は、そのユニークな構造と特性のために、化学研究で頻繁に使用されています . 分子量は256.33であり、IUPAC名は4-[4-(メチルスルホニル)-1-ピペラジニル]フェノールです .
抗真菌剤
“4-(4-(メチルスルホニル)ピペラジン-1-イル)フェノール”と類似した化合物は、潜在的な抗真菌剤として合成されています . これらの化合物は、それぞれの1-(2-アリールヒドラゾノ)-1-(4-アリールピペラジン-1-イル)プロパン-2-オンの分子内環化によって生成されました .
PI3K阻害剤
類似の化合物がPI3K阻害剤として使用されていることを示唆する研究があります。PI3K阻害剤は、多くの場合、がん治療で使用されます . これらの阻害剤は、がん細胞の増殖を制御するのに役立ちます .
その他の化合物の合成
“4-(4-(メチルスルホニル)ピペラジン-1-イル)フェノール”は、他の複雑な化合物の合成における構成要素として使用できます . たとえば、2-{[4-(4-ブロモフェニル)ピペラジン-1-イル)]メチル}-4-(3-クロロフェニル-5-(4-メトキシフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンの合成に使用できます .
Safety and Hazards
The safety information for “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
It belongs to the class of organic compounds known as n-arylpiperazines , which are known to interact with various receptors and enzymes in the body.
Mode of Action
As an N-arylpiperazine, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol .
特性
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAAVQEGHRTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348689 | |
| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67915-03-1 | |
| Record name | 4-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)



![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

